2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 736990-42-4
Cat. No.: VC3253737
Molecular Formula: C17H19BFNO2
Molecular Weight: 299.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736990-42-4 |
|---|---|
| Molecular Formula | C17H19BFNO2 |
| Molecular Weight | 299.1 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-8-9-20-15(11-13)12-6-5-7-14(19)10-12/h5-11H,1-4H3 |
| Standard InChI Key | UQOUANLGYSOGCK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC(=CC=C3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC(=CC=C3)F |
Introduction
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly noted for its role as an intermediate in the synthesis of complex molecules, especially those with potential pharmaceutical applications.
Key Characteristics:
-
Molecular Formula: C17H19BFNO2
-
Molecular Weight: 299.1 g/mol
-
CAS Number: 736990-42-4
-
PubChem CID: 45786005
Applications in Organic Synthesis
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a versatile reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules.
Key Applications:
-
Suzuki-Miyaura Cross-Coupling: This compound is used as a boronic ester partner in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.
-
Medicinal Chemistry: It serves as an intermediate in the synthesis of compounds with potential biological activity, contributing to drug development.
Research Findings and Data
Recent research highlights the compound's utility in synthesizing complex heterocyclic systems. Its ability to participate in cross-coupling reactions makes it a valuable tool in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume